Polymorph Stability Differential: Triclinic Form Is 0.60 kcal/mol Lower in Lattice Energy Than the Orthorhombic Form
The target compound crystallizes from isopropanol as two concomitant polymorphs—triclinic and orthorhombic. Periodic DFT calculations demonstrate that the triclinic polymorph possesses a lattice energy lower by 0.60 kcal/mol than the orthorhombic polymorph, and a higher crystal density, indicating that the triclinic form is the thermodynamically more stable solid phase [1]. The two polymorphs differ fundamentally in their crystal packing: the triclinic structure features centrosymmetric dimers assembled via head-to-tail stacking and N–H···N(π) hydrogen bonds forming isotropic packing, whereas the orthorhombic structure exhibits head-to-head stacking organized into columns that assemble into double columns via N–H···N(lone pair) hydrogen bonds [1]. No comparable polymorph stability data have been reported for the positional isomers 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine or 3-cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole, making this a unique, experimentally validated solid-form differentiation.
| Evidence Dimension | Relative lattice energy of concomitant polymorphs |
|---|---|
| Target Compound Data | Triclinic form: lattice energy lower by 0.60 kcal/mol vs. orthorhombic; higher density |
| Comparator Or Baseline | Orthorhombic polymorph of the same compound (higher lattice energy, lower density) |
| Quantified Difference | ΔE_lattice = 0.60 kcal/mol in favor of triclinic polymorph |
| Conditions | Crystallization from isopropanol solution; periodic DFT calculations at the PBE0/6-31G(d,p) level of theory; Acta Crystallogr C. 2020 |
Why This Matters
Polymorph identity directly affects solubility, dissolution rate, and long-term solid-state chemical stability—critical parameters for reproducible bioassay results and formulation development; procurement specifications should ideally designate the preferred polymorphic form.
- [1] Shishkina SV, Konovalova IS, Karpina VR, Kovalenko SS, Kovalenko SM, Bunyatyan ND. Concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole. Acta Crystallographica Section C Structural Chemistry. 2020;76(Pt 8):836-844. doi:10.1107/S2053229620010414. PMID: 32756047. View Source
